molecular formula C67H108F3N5O31 B143125 N-Diazirinyl-lyso-G(M1) CAS No. 131966-72-8

N-Diazirinyl-lyso-G(M1)

Cat. No. B143125
CAS RN: 131966-72-8
M. Wt: 1536.6 g/mol
InChI Key: RVTCMRFJLNUITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Diazirinyl-lyso-G(M1) is a compound that has been gaining attention in the scientific community due to its potential applications in biochemical research. This molecule is a derivative of the ganglioside GM1, which is a glycosphingolipid found in the cell membrane of various tissues. N-Diazirinyl-lyso-G(M1) has a unique structure that makes it useful for studying protein-lipid interactions and other cellular processes.

Mechanism of Action

The mechanism of action of N-Diazirinyl-lyso-G(M1) involves its ability to covalently attach to nearby proteins through the activated diazirine group. This covalent attachment allows for the identification and study of proteins that interact with GM1 in the cell membrane.
Biochemical and Physiological Effects:
N-Diazirinyl-lyso-G(M1) has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to modulate the activity of various enzymes involved in lipid metabolism. Additionally, this molecule has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Diazirinyl-lyso-G(M1) in lab experiments is its ability to covalently attach to nearby proteins, allowing for the identification and study of protein-lipid interactions. However, one limitation of this molecule is its instability, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for the use of N-Diazirinyl-lyso-G(M1) in scientific research. One potential application is in studying the role of GM1 in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, this molecule could be used to identify novel drug targets for the treatment of various diseases. Finally, further research is needed to optimize the synthesis and stability of N-Diazirinyl-lyso-G(M1) for use in various experimental conditions.

Synthesis Methods

The synthesis of N-Diazirinyl-lyso-G(M1) involves several steps, starting with the isolation of GM1 from natural sources or through chemical synthesis. The lyso-GM1 molecule is then obtained by enzymatic hydrolysis of GM1, followed by the addition of a diazirine group to the lyso-GM1 molecule. The resulting compound is purified through various chromatography techniques to obtain a pure form of N-Diazirinyl-lyso-G(M1).

Scientific Research Applications

N-Diazirinyl-lyso-G(M1) has been used in various scientific research applications due to its unique properties. One of the most significant applications of this molecule is in studying protein-lipid interactions. The diazirine group in N-Diazirinyl-lyso-G(M1) can be activated through UV light, allowing for the covalent attachment of the molecule to nearby proteins. This process can be used to identify and study the proteins that interact with GM1 in the cell membrane.

properties

CAS RN

131966-72-8

Molecular Formula

C67H108F3N5O31

Molecular Weight

1536.6 g/mol

IUPAC Name

5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96)

InChI Key

RVTCMRFJLNUITD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O

synonyms

5-(4-(3-(trifluromethyl)diazirinyl)phenyl)pentanoyl-lyso-G(M1) ganglioside
N-diazirinyl-lyso-G(M1)

Origin of Product

United States

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